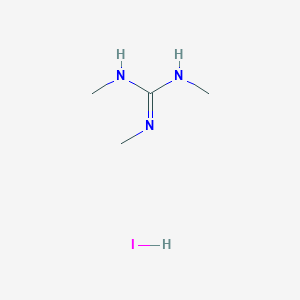

1,2,3-Trimethylguanidine;hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

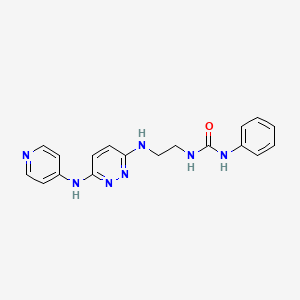

1,2,3-Trimethylguanidine hydroiodide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 211.99 g/mol. This compound has been extensively studied for its unique properties and potential applications in the field of biochemistry and medicinal chemistry.

Scientific Research Applications

Catalytic Applications

1,2,3-Trimethylguanidine hydroiodide, while not directly mentioned, is closely related to compounds such as 1,1,3,3-tetramethylguanidine, which has been identified as a highly effective catalyst for the cyanosilylation of various ketones and aldehydes. This process converts ketones and aldehydes to their corresponding cyanohydrin trimethylsilyl ethers with high efficiency, under solvent-free conditions, and at low catalyst loadings (Wang et al., 2006). This highlights the potential utility of trimethylguanidine hydroiodide derivatives in organic synthesis, particularly in catalysis.

Radiopharmaceutical Research

Metaiodobenzylguanidine (MIBG) is another compound related to trimethylguanidine hydroiodide, acting as an analog of norepinephrine and used extensively in radiopharmaceutical applications. Studies have shown its effectiveness in imaging and treating neuroectodermal tumors, with 131I-labeled MIBG used for therapeutic purposes. The behavior of MIBG in mimicking norepinephrine uptake and release offers valuable insights into adrenergic neuron function and injury, demonstrating the compound's significance in neuroendocrine research (Sisson et al., 1987).

Advanced Glycation Endproducts Inhibition

Aminoguanidine, a related derivative, has shown promise in inhibiting the formation of advanced glycation endproducts (AGEs), which are linked to various chronic diseases, including diabetes and aging-related complications. Its ability to scavenge reactive carbonyl species and inhibit AGE formation has implications for therapeutic strategies aimed at preventing diabetic complications and other AGE-related disorders (Thornalley, 2003).

Electrochemical Analysis

Research involving iodine monochloride as a volumetric reagent for the determination of various compounds, including aminoguanidine hydrochloride, showcases the role of trimethylguanidine hydroiodide in analytical chemistry. The sharp endpoint in visual titrations facilitated by this approach underscores the importance of these compounds in precise analytical measurements (Singh et al., 1958).

properties

IUPAC Name |

1,2,3-trimethylguanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.HI/c1-5-4(6-2)7-3;/h1-3H3,(H2,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZWLMPFFGWOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NC.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N',N''-trimethylguanidine hydroiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2694846.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)

![N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2694856.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2694861.png)

![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)